molecular formula C16H10ClF3N2O B2879882 N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide CAS No. 1428363-90-9

N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide

Cat. No.: B2879882
CAS No.: 1428363-90-9
M. Wt: 338.71
InChI Key: OKMNPTRBKGHHPO-UHFFFAOYSA-N
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Description

“N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Scientific Research Applications

Inhibitors of Transcription Factors

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a derivative closely related to the compound of interest, has been investigated for its role as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This compound and its derivatives have shown promise in cell-based activity assays, with modifications to the pyrimidine ring affecting its activity and oral bioavailability. These findings are crucial for the development of therapeutic agents targeting diseases where NF-kappaB and AP-1 play a key role in pathogenesis (Palanki et al., 2000).

Allosteric Modulators of CB1 Receptor

Research into indole-2-carboxamides has revealed their potential as allosteric modulators of the cannabinoid type 1 receptor (CB1). These studies have identified key structural requirements for allosteric modulation of CB1, contributing to the development of potent CB1 allosteric modulators. Such compounds could have significant implications for medical treatments involving the cannabinoid system (Khurana et al., 2014).

Antituberculosis Agents

Indole-2-carboxamides have been identified as a promising new class of antituberculosis agents. Structural modifications to these compounds have led to significant improvements in their activity against Mycobacterium tuberculosis, offering a potential new avenue for tuberculosis treatment. This research is particularly relevant given the global challenge of tuberculosis and the need for new therapeutic options (Kondreddi et al., 2013).

Anticancer Properties

A new series of derivatives, including N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide and N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-iodo/chloro-3-phenyl-1H-indole-2-carboxamide, have demonstrated remarkable antiproliferative activity against a variety of cancer cell lines. These compounds have shown significant inhibitory activity on tubulin assembly, positioning them as potential scaffolds for the design of novel microtubule targeting agents, which could lead to advancements in cancer therapy (Kazan et al., 2019).

Ring-opening Polymerization Catalysts

N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide 1e has been identified as an efficient hydrogen-bonding organocatalyst for the ring-opening polymerization of l-lactide. This research demonstrates the potential of using such compounds in the development of biodegradable polymers, contributing to advancements in materials science and sustainability (Koeller et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate, indicates that it is hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O/c17-12-5-4-9(16(18,19)20)8-14(12)22-15(23)11-2-1-3-13-10(11)6-7-21-13/h1-8,21H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMNPTRBKGHHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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